molecular formula C20H16N2O3 B14169991 3-Phenyl-2-propylchromeno[2,3-d]pyrimidine-4,5-dione CAS No. 896592-65-7

3-Phenyl-2-propylchromeno[2,3-d]pyrimidine-4,5-dione

Cat. No.: B14169991
CAS No.: 896592-65-7
M. Wt: 332.4 g/mol
InChI Key: YVWAJZITNVPJAO-UHFFFAOYSA-N
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Description

3-Phenyl-2-propylchromeno[2,3-d]pyrimidine-4,5-dione is a heterocyclic compound that belongs to the class of chromeno-pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-2-propylchromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-component reactions (MCRs) that are highly efficient and yield diverse products. One common method involves the reaction of 2-amino-4H-chromene-3-carbonitrile with phenyl isothiocyanate in the presence of a base such as pyridine . This reaction proceeds through a heterocyclocondensation process to form the desired chromeno-pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave dielectric heating has been reported to enhance the efficiency and yield of the reaction . This method allows for the rapid synthesis of the compound with high purity, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-2-propylchromeno[2,3-d]pyrimidine-4,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Phenyl-2-propylchromeno[2,3-d]pyrimidine-4,5-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-2-propylchromeno[2,3-d]pyrimidine-4,5-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit PARP-1 and its potential anti-cancer properties make it a valuable compound for further research and development .

Properties

CAS No.

896592-65-7

Molecular Formula

C20H16N2O3

Molecular Weight

332.4 g/mol

IUPAC Name

3-phenyl-2-propylchromeno[2,3-d]pyrimidine-4,5-dione

InChI

InChI=1S/C20H16N2O3/c1-2-8-16-21-19-17(18(23)14-11-6-7-12-15(14)25-19)20(24)22(16)13-9-4-3-5-10-13/h3-7,9-12H,2,8H2,1H3

InChI Key

YVWAJZITNVPJAO-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(C(=O)C3=CC=CC=C3O2)C(=O)N1C4=CC=CC=C4

solubility

37.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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